1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid
Description
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid is a cyclohexane-derived carboxylic acid featuring a hydroxyl group and two methyl substituents at the 4-position of the cyclohexane ring. Its molecular formula is C₉H₁₆O₃ (molecular weight: 172.23 g/mol based on ), though discrepancies in molecular weight calculations arise due to varying substituent positions or measurement methods (e.g., lists molecular weight as 156.22 g/mol for a related compound, 4,4-dimethylcyclohexane-1-carboxylic acid).
Properties
IUPAC Name |
1-hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)3-5-9(12,6-4-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWJRHQVQFHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative, which is then subjected to various chemical reactions to introduce the desired functional groups.
Industrial production methods for this compound may involve bulk manufacturing processes that ensure consistent quality and scalability. These methods often utilize advanced chemical engineering techniques to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Hydroxy vs. Methoxy : Replacement of the hydroxyl group with methoxy () reduces hydrogen-bonding capacity, increasing lipophilicity. This substitution may enhance membrane permeability but reduce aqueous solubility.
- Hydroxy vs. This aligns with its use as a pharmaceutical intermediate.
- Hydroxy vs. Ethyl: Ethyl substitution () eliminates polar interactions, favoring nonpolar environments. This derivative may serve as a hydrophobic scaffold in material science.
Commercial Availability
Most analogs, including the parent compound, are discontinued or available only in small quantities (e.g., 50 mg for methoxy derivatives), highlighting challenges in large-scale applications .
Biological Activity
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid (HDMCA) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
HDMCA has the molecular formula and a molecular weight of 172.22 g/mol. Its structure features a cyclohexane ring with hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.
The biological activity of HDMCA is primarily attributed to its functional groups, which allow it to interact with various biological targets. The hydroxyl (-OH) and carboxyl (-COOH) groups can form hydrogen bonds and participate in ionic interactions, influencing enzyme activity and cellular signaling pathways.
Biological Activities
Research indicates that HDMCA exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that HDMCA possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic processes essential for bacterial survival .
- Anti-inflammatory Effects : Preliminary research suggests that HDMCA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : HDMCA has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of HDMCA against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 18 | 10 |
| Pseudomonas aeruginosa | 12 | 10 |
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that HDMCA could reduce the secretion of interleukin-6 (IL-6) in activated macrophages, suggesting its role in modulating inflammatory pathways.
| Treatment | IL-6 Level (pg/mL) |
|---|---|
| Control | 200 |
| HDMCA (10 µM) | 120 |
| HDMCA (50 µM) | 90 |
Comparison with Related Compounds
HDMCA can be compared with similar compounds to understand its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid | Exhibits anti-inflammatory properties | |
| Cyclohexane-1,1-dicarboxylic acid | Contains two carboxyl groups, differing reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
